Product packaging for AZD3676(Cat. No.:CAS No. 1259929-13-9)

AZD3676

Cat. No.: B605757
CAS No.: 1259929-13-9
M. Wt: 378.5 g/mol
InChI Key: MKTRMPIBOZYXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZD3676 is a novel psychotropic compound developed as a combined serotonin (5-hydroxytryptamine) 5-HT1A and 5-HT1B receptor antagonist. It was investigated for the treatment of cognitive impairment in Alzheimer's disease. Preclinical studies demonstrated that this compound possesses nanomolar receptor affinity and showed efficacy in rodent models of learning and memory. Assessment of target engagement in the nonhuman primate brain using Positron Emission Tomography (PET) confirmed dose-dependent occupancy at both 5-HT1A and 5-HT1B receptors, revealing an equally high in vivo affinity that was not fully predicted by earlier in vitro models. This integrated approach supports the use of this compound in neuroscience research, particularly for confirming multitarget occupancy of central nervous system (CNS) drugs. The compound's properties are consistent with CNS drug potential, making it a valuable tool for researching cognitive disorders and complex serotonin receptor interactions. This product is intended for research purposes only and is not intended for human or animal diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1259929-13-9

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

N,N-dimethyl-7-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26N4O2/c1-24(2)22(27)20-16-17-6-5-8-19(21(17)28-20)26-14-12-25(13-15-26)11-9-18-7-3-4-10-23-18/h3-8,10,16H,9,11-15H2,1-2H3

InChI Key

MKTRMPIBOZYXTR-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=CC=CC(N3CCN(CCC4=NC=CC=C4)CC3)=C2O1)N(C)C

Canonical SMILES

CN(C)C(=O)C1=CC2=C(O1)C(=CC=C2)N3CCN(CC3)CCC4=CC=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD3676;  AZD-3676;  AZD 3676

Origin of Product

United States

Molecular Pharmacology of Azd3676

Receptor Binding Profile and Selectivity

The affinity and selectivity of AZD3676 for its primary targets, the 5-HT1A and 5-HT1B receptors, have been a central focus of its preclinical evaluation. These studies have unveiled an interesting pharmacological profile that distinguishes this compound.

Characterization of Serotonin (B10506) 5-HT1A Receptor Interactions

In vitro binding assays have demonstrated that this compound possesses a high affinity for the human 5-HT1A receptor. These studies, which typically involve radioligand displacement assays using cell membranes expressing the recombinant human 5-HT1A receptor, are fundamental in determining the potency of a compound at its target. The high affinity of this compound for this receptor subtype underscores its potential to modulate 5-HT1A-mediated signaling in the central nervous system.

Characterization of Serotonin 5-HT1B Receptor Interactions

Similarly, in vitro studies have been conducted to assess the interaction of this compound with the serotonin 5-HT1B receptor. These assays have also indicated a significant, albeit comparatively lower, affinity for the 5-HT1B receptor subtype. The ability of this compound to bind to 5-HT1B receptors is a key component of its dual antagonist profile, suggesting it can influence the function of these receptors, which are known to act as autoreceptors on serotonergic neurons and as heteroreceptors on other neuronal types.

Quantitative Analysis of Comparative Receptor Affinity and Selectivity

However, a significant and intriguing finding emerged from in vivo studies utilizing Positron Emission Tomography (PET) in nonhuman primates. These advanced imaging studies, which allow for the measurement of receptor occupancy in the living brain, revealed that this compound exhibits similar affinity for both 5-HT1A and 5-HT1B receptors in this more physiologically relevant context. This discrepancy between in vitro and in vivo findings highlights the complex factors that can influence drug-receptor interactions within a living organism, such as plasma protein binding, brain tissue penetration, and the specific neurochemical environment.

Interactive Data Table: Comparative Receptor Affinity of this compound

Receptor SubtypeIn Vitro SelectivityIn Vivo Affinity (Nonhuman Primate PET)
5-HT1A >10-fold higher than 5-HT1BSimilar to 5-HT1B
5-HT1B Lower than 5-HT1ASimilar to 5-HT1A

Mechanism of Action at Serotonin Receptors

The functional consequences of this compound binding to 5-HT1A and 5-HT1B receptors have been characterized through various preclinical assays designed to determine its agonist or antagonist properties and its effects on downstream signaling pathways.

Preclinical Characterization of Agonist/Antagonist Properties

This compound has been consistently characterized as an antagonist at both the 5-HT1A and 5-HT1B receptors. This classification is derived from functional assays that measure the cellular response following receptor activation. In such assays, an agonist would mimic the effect of the endogenous ligand (serotonin), while an antagonist would block or inhibit this effect.

Commonly used preclinical functional assays for determining the antagonist properties of a compound at G-protein coupled receptors like 5-HT1A and 5-HT1B include:

[35S]GTPγS Binding Assays: These assays measure the activation of G-proteins, a key step in receptor signaling. An antagonist would inhibit the agonist-stimulated binding of [35S]GTPγS to cell membranes expressing the receptor of interest.

Second Messenger Assays: These assays quantify the levels of intracellular signaling molecules, such as cyclic AMP (cAMP), that are modulated by receptor activation. For 5-HT1A and 5-HT1B receptors, which are coupled to Gi/o proteins, agonist stimulation typically leads to a decrease in cAMP levels. An antagonist like this compound would be expected to block this agonist-induced reduction in cAMP.

Elucidation of Downstream Signaling Pathway Modulation

The serotonin 5-HT1A and 5-HT1B receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gi/o family of G-proteins. patsnap.com The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase upon agonist binding. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). patsnap.com

As an antagonist, this compound is expected to modulate this downstream signaling pathway by blocking the inhibitory effect of serotonin or other agonists at the 5-HT1A and 5-HT1B receptors. By preventing agonist-induced receptor activation, this compound would consequently prevent the inhibition of adenylyl cyclase. This would result in a disinhibition of the enzyme, leading to a maintenance or potential increase in intracellular cAMP levels in the presence of an agonist.

While direct experimental evidence detailing the specific effects of this compound on downstream signaling pathways such as cAMP levels is not extensively available in published literature, its antagonist profile strongly implies that it would counteract the canonical Gi/o-mediated signaling of the 5-HT1A and 5-HT1B receptors.

Receptor Dimerization and Functional Selectivity Studies

The influence of this compound on the dimerization of 5-HT1A and 5-HT1B receptors has not been specifically detailed in publicly available research. It is known that G protein-coupled receptors (GPCRs), such as the 5-HT1A and 5-HT1B receptors, can exist and function as both homodimers (two identical receptor units) and heterodimers (two different receptor units). The formation of these dimeric complexes can significantly influence receptor pharmacology, including ligand binding, signaling, and trafficking.

While direct studies on this compound's impact on receptor dimerization are lacking, the compound's antagonist profile suggests it may modulate the functional consequences of these interactions. For instance, the dimerization of 5-HT1A and 5-HT1B receptors can alter their coupling to intracellular G proteins and subsequent downstream signaling pathways. A ligand's ability to preferentially affect the signaling of a specific dimeric complex is a key aspect of functional selectivity. Further research is required to determine if this compound exhibits any bias in its antagonism towards monomeric versus dimeric forms of the receptors, or if it influences the formation of specific homo- or heterodimers.

Currently, there is a lack of published data from functional selectivity studies that go beyond the confirmation of this compound's antagonist activity at 5-HT1A and 5-HT1B receptors. Such studies would involve assessing the compound's ability to block various signaling pathways activated by these receptors, for example, its effect on adenylyl cyclase activity or G-protein coupled inwardly rectifying potassium (GIRK) channel activation.

Exploration of Allosteric Modulation versus Orthosteric Binding Sites

The precise binding site of this compound on the 5-HT1A and 5-HT1B receptors, whether it be the orthosteric or an allosteric site, has not been definitively established in the available scientific literature. Orthosteric ligands bind to the same site as the endogenous agonist (serotonin), directly competing for binding. In contrast, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and modulating the binding and/or efficacy of the orthosteric ligand.

Given that this compound is characterized as a competitive antagonist, it is highly probable that it binds to the orthosteric site of the 5-HT1A and 5-HT1B receptors. Competitive antagonists typically vie with the endogenous agonist for the same binding pocket. However, without direct experimental evidence from radioligand binding studies designed to differentiate between orthosteric and allosteric binding, this remains a well-founded assumption rather than a confirmed fact. Such studies would typically involve examining whether this compound can be displaced by known orthosteric ligands in a competitive manner.

Investigation of Ligand-Receptor Complex Formation

Detailed kinetic studies characterizing the formation and dissociation of the this compound-receptor complex are not currently available in the public domain. Such investigations would provide valuable information on the compound's on-rate (k_on) and off-rate (k_off), which together determine the binding affinity (K_d) and the residence time of the drug on the receptor.

Preclinical Efficacy and Behavioral Pharmacology of Azd3676

In Vitro Pharmacological Assays

In vitro studies are fundamental in characterizing the initial interaction of a compound with its molecular targets. For AZD3676, these assays have been crucial in determining its affinity and activity at serotonin (B10506) receptors.

Cell-Based Functional Assays for Receptor Activity

Cell-based functional assays are used to measure the biological response elicited by a compound interacting with its target receptor in a cellular environment. While specific details of cell-based functional assays for this compound's 5-HT1A and 5-HT1B receptor activity were not extensively detailed in the search results, such assays are standard practice in drug discovery to assess the agonistic or antagonistic properties of a compound. These assays typically involve cells expressing the target receptor and measuring a downstream signaling event upon ligand binding. selvita.com

Radioligand Binding Techniques for Receptor Affinity Determination

Radioligand binding assays are a key method for quantifying the affinity of a compound for a specific receptor. These techniques involve using a radioactively labeled ligand that binds to the receptor and measuring the displacement of this radioligand by the test compound (this compound) at varying concentrations. oncodesign-services.com

Studies using radioligand binding techniques have shown that this compound is a potent antagonist of both the serotonin 5-HT1A and 5-HT1B receptors. In brain homogenates, this compound demonstrated a Ki of 0.13 nM for 5-HT1A receptors and 2.4 nM for 5-HT1B receptors, indicating nanomolar affinity for both targets. probechem.com

ReceptorKi (nM) in Brain Homogenates
5-HT1A0.13
5-HT1B2.4

Ex Vivo Receptor Binding and Target Occupancy Studies

Ex vivo studies involve administering a compound to an animal and then measuring its binding or occupancy of receptors in tissue samples collected after sacrifice. These studies provide insights into the compound's ability to reach and interact with its target in a living organism. core.ac.uk

Ex vivo radioligand binding techniques were used in the evaluation of this compound. nih.govresearchgate.net These studies, in conjunction with in vivo PET imaging in non-human primates, revealed that the in vivo receptor occupancy of this compound could differ from predictions based solely on in vitro binding data. nih.govresearchgate.net While in vitro studies suggested a greater than 10-fold selectivity for 5-HT1A over 5-HT1B receptors, in vivo PET studies showed that this compound achieved equally high affinity at both receptors in living subjects. nih.govresearchgate.net This highlights the importance of ex vivo and in vivo studies for confirming target engagement. nih.govresearchgate.netiaea.org

In Vivo Behavioral Models (Rodent Studies)

In vivo behavioral studies in rodents are essential for evaluating the potential efficacy of a compound in a living system and its effects on relevant behaviors. researchgate.netmdpi.comnih.gov For this compound, rodent models have been used to assess its impact on cognitive function. nih.govprobechem.comdcchemicals.com

Evaluation in Rodent Models of Cognitive Function

This compound has demonstrated efficacy in rodent models of learning and memory. nih.govprobechem.comdcchemicals.com These studies are consistent with its potential as a central nervous system drug for cognitive impairment. probechem.comdcchemicals.com

Specific cognitive models used include the Morris water maze and novel object recognition tasks.

Morris Water Maze: This task is widely used to assess spatial learning and memory in rodents. creative-biolabs.com Studies with this compound have shown improvement in performance in Morris water maze tests.

Novel Object Recognition: This task evaluates recognition memory. creative-biolabs.com this compound has been shown to improve performance in novel object recognition tasks.

At a dose of 1 mg/kg, this compound improved performance in these cognitive models, outperforming single-target agents in composite cognitive metrics. The demonstrated efficacy in these rodent models suggests a mechanism involving receptor antagonism to enhance synaptic plasticity, which is implicated in learning and memory.

Studies utilizing comprehensive behavioral test batteries, including spatial alternation paradigms in addition to novel object recognition and Morris water maze assessments, have consistently shown that this compound enhances cognitive performance across multiple domains.

Assessment in Rodent Models of Learning and Memory

This compound has demonstrated promising preclinical properties, including efficacy in rodent models designed to assess learning and memory. nih.govbio-fount.comnih.govglixxlabs.com Studies utilizing comprehensive behavioral test batteries have consistently shown that this compound can enhance cognitive performance across multiple domains. nih.gov

Specific behavioral paradigms employed in these assessments include the Morris water maze and novel object recognition tasks. nih.gov These are standard rodent models used for evaluating cognitive effects, particularly spatial memory (Morris water maze) and recognition memory (novel object recognition). nih.gov

Research findings indicate that this compound improved performance in both Morris water maze tests and novel object recognition tasks. nih.gov In these studies, improvements were observed at a specific dose (1 mg/kg). nih.gov Furthermore, this compound was reported to outperform single-target agents in composite cognitive metrics, suggesting a potentially broader or more robust cognitive enhancement effect compared to compounds targeting only one of the receptors. nih.gov Preclinical rodent studies suggest that the observed efficacy in cognitive models is mediated through receptor antagonism, potentially enhancing synaptic plasticity. nih.gov

The demonstrated efficacy of this compound in these learning and memory models has positioned it as a valuable tool for investigating the neurobiological mechanisms underlying cognitive function and how serotonin receptor modulation can influence memory formation and retrieval. nih.gov

Presented below are illustrative findings from preclinical studies assessing this compound in rodent models of learning and memory:

Table 1: Illustrative Preclinical Efficacy Data in Rodent Cognitive Models

Behavioral Model Key Finding (this compound) Reference
Morris Water Maze Improved performance nih.gov
Novel Object Recognition Improved performance nih.gov
Composite Cognitive Metrics Outperformed single-target agents in performance metrics nih.gov

Analysis of Other Relevant Preclinical Behavioral Paradigms

Beyond learning and memory assessments, preclinical behavioral pharmacology encompasses a range of paradigms to evaluate various aspects of CNS activity. These can include tests for general activity, motor function, anxiety, depression, and reward-related behaviors. Rodent behavior testing is a widely used approach in the development of CNS therapies.

While the primary focus of the available information on this compound's behavioral pharmacology is on its cognitive effects, the broader context of preclinical behavioral assessment involves diverse methodologies. Standard preclinical behavioral models, such as the conditioned place preference paradigm, are used to study the affective properties of compounds. However, specific detailed findings for this compound in preclinical behavioral paradigms other than those directly assessing learning and memory were not prominently featured in the consulted research.

Preclinical Efficacy in Inducible and Genetic Disease Models Relevant to CNS Disorders

This compound was developed with the aim of addressing cognitive impairment, particularly in the context of Alzheimer's disease. nih.govbio-fount.comnih.gov Research in CNS disorders often utilizes inducible and genetic disease models in animals to simulate aspects of human pathology and evaluate potential therapeutic agents. Aged mice, for instance, serve as models for studying human aging and associated pathologies like Alzheimer's disease.

While this compound's development is linked to cognitive impairment in Alzheimer's disease and its efficacy in standard rodent cognitive models has been reported, specific detailed findings regarding its preclinical efficacy in particular inducible or genetic disease models directly relevant to CNS disorders were not extensively provided in the available information. The preclinical evaluation included behavioral pharmacology in rodents as part of assessing its properties as a CNS drug candidate. bio-fount.comnih.gov

Translational Research and Advanced Imaging of Azd3676

Positron Emission Tomography (PET) Studies in Preclinical Models

PET imaging has been a cornerstone in the preclinical assessment of AZD3676, particularly utilizing non-human primate models. nih.gov These studies are designed to quantitatively measure the binding of this compound to its target receptors within the brain in a living state. nih.gov

Development and Characterization of Radioligands for this compound Target Assessment

The application of PET to assess this compound's target engagement necessitates the use of specific radioligands that selectively bind to the 5-HT1A and 5-HT1B receptors. The successful development and thorough characterization of these radioligands are paramount for obtaining accurate PET measurements. For evaluating 5-HT1A receptor occupancy, [¹¹C]WAY-100635 is a recognized radioligand. For imaging 5-HT1B receptors, [¹¹C]AZ10419369 has been characterized in the primate brain and deemed suitable for assessing drug-induced receptor occupancy. researchgate.net The ability to investigate the engagement of multiple targets simultaneously, as is relevant for this compound, relies heavily on the availability and validation of selective radioligands for each target receptor. nih.gov

Quantitative Determination of Target Occupancy in Non-Human Primates

PET studies conducted in non-human primates have been crucial for the quantitative determination of this compound's occupancy at both 5-HT1A and 5-HT1B receptors in the brain. nih.gov These investigations have consistently demonstrated that this compound inhibits the binding of radioligands in a manner dependent on the administered dose. nih.govresearchgate.net A significant finding from PET studies in monkeys was that this compound exhibited comparably high affinity for both 5-HT1A and 5-HT1B receptors in living brain tissue. nih.gov This observation from in vivo PET contrasted with certain in vitro assay results that had suggested a selectivity for 5-HT1A receptors exceeding 10-fold. nih.govresearchgate.net This discrepancy underscores the critical importance of conducting in vivo validation studies in the field of neuropharmacology.

Analysis of Dose-Dependent Target Occupancy Relationships

The relationship between the administered dose of this compound and the resulting level of target occupancy has been a key area of analysis in preclinical PET studies. Investigations in non-human primates have confirmed that the occupancy of both 5-HT1A and 5-HT1B receptors is dependent on the dose of this compound. researchgate.net Research findings indicate that achieving greater than 80% receptor blockade is possible with doses ranging from 0.3 to 3.0 mg/kg in non-human primates. Defining this dose-occupancy relationship is essential for understanding the pharmacodynamic profile of this compound and for guiding potential therapeutic dosing strategies. openmedscience.com

Comparative Analysis of In Vitro, Ex Vivo, and In Vivo Target Engagement Data

The research on this compound has involved integrating data obtained from in vitro, ex vivo, and in vivo studies to build a comprehensive understanding of its target engagement. nih.gov In vitro studies typically involve assays to determine the compound's affinity for its target receptors. Ex vivo studies may involve administering the compound to animals followed by the measurement of receptor binding in tissue samples post-mortem. researchgate.netbiomodels.com In contrast, in vivo PET studies allow for the dynamic assessment of target occupancy within the living brain. nih.govnih.gov

A notable outcome from studies on this compound is the observed difference between the binding predictions from in vitro assays and the actual receptor occupancy measured in vivo, particularly concerning the relative affinity for the 5-HT1A and 5-HT1B receptors. nih.govresearchgate.net While in vitro data suggested a preference for 5-HT1A receptors, in vivo PET studies in non-human primates demonstrated similar occupancy levels at both receptor types. nih.govresearchgate.net Analyzing these differences is crucial and may involve considering factors such as potential assay artifacts or variables present in the in vivo environment that are not captured in vitro, such as protein binding. Strategies like triangulating data from all three types of studies (in vitro, ex vivo, and in vivo), utilizing techniques such as tissue homogenate binding assays, and applying mechanistic modeling can aid in reconciling such discrepancies.

Application of PET Imaging for Cross-Species Translational Pharmacodynamics

PET imaging in non-human primates serves a vital function in translational pharmacodynamics by helping to extrapolate preclinical findings to potential effects in humans. researchgate.net By quantifying target occupancy in a species with greater physiological similarity to humans compared to rodents, PET studies with this compound offer valuable insights into how the compound might behave within the human brain. nih.govresearchgate.net The demonstration of dose-dependent target occupancy in non-human primates, alongside observed correlations with behavioral improvements in rodent models, supports the translational potential of this compound. This approach of cross-species translation, leveraging imaging to measure target engagement, is a significant strategy in the development of central nervous system drugs aimed at reducing the rate of attrition. researchgate.netinfinixbio.com

Data Table: this compound Target Occupancy in Non-Human Primates

Dose (mg/kg)Estimated 5-HT1A Occupancy (%)Estimated 5-HT1B Occupancy (%)Reference
0.3 - 3.0>80>80

Predictive Value of Preclinical Imaging Biomarkers for CNS Drug Development

Positron emission tomography (PET) imaging is a widely applied technique in the development of central nervous system (CNS) drugs for the in vivo assessment of target engagement ctdbase.orguni.lu. The use of imaging biomarkers in preclinical and clinical studies can provide valuable insights into drug metabolism, efficacy monitoring, treatment response, target expression, and patient stratification tocris.com. Validated imaging biomarkers are considered significant contributors to the success of clinical trials abcam.com.

This compound, a novel compound characterized as a dual antagonist of the serotonin (B10506) 5-HT1A and 5-HT1B receptors, was developed with the aim of treating cognitive impairment associated with Alzheimer's disease ctdbase.orguni.lu. The preclinical evaluation of this compound as a potential CNS therapeutic included a combination of in vitro and ex vivo radioligand binding assays, behavioral pharmacology studies in rodents, and crucially, PET imaging in non-human primates ctdbase.orguni.lu.

Preclinical PET studies conducted in the brains of non-human primates were employed to assess the in vivo target engagement of this compound. This was achieved by determining the extent of drug-induced occupancy using receptor-selective radioligands ctdbase.org. The findings from these PET studies demonstrated that this compound inhibited radioligand binding in a dose-dependent manner in the monkey brain ctdbase.orguni.lu. Notably, the studies indicated a similar affinity of this compound for both 5-HT1A and 5-HT1B receptors in vivo ctdbase.orguni.lu.

These in vivo affinity results, particularly the equally high affinity observed at both receptor subtypes, were not predicted by corresponding in vitro estimates ctdbase.orguni.lu. This discrepancy highlights the significant predictive value of in vivo imaging biomarkers like PET in providing a more accurate understanding of a compound's interaction with its targets within the complex environment of the living brain, compared to in vitro methods alone ctdbase.orguni.lu.

The application of preclinical imaging biomarkers, as exemplified by the PET studies with this compound, offers a predictive tool for evaluating the in vivo pharmacological profile of CNS drug candidates. By providing quantitative data on target engagement and distribution in the brain, these biomarkers contribute to informed decision-making during drug development, potentially increasing the likelihood of success in later clinical phases.

Investigation of Resistance Mechanisms and Combination Strategies with Azd3676

Conceptual Framework for Preclinical Resistance Mechanism Identification

The preclinical identification of drug resistance mechanisms follows a structured conceptual framework designed to anticipate and characterize how a therapeutic agent's effectiveness may diminish over time. This process is crucial for guiding the development of more durable therapies and combination strategies. mdpi.com The framework is generally built upon a "directed evolution" approach, where resistance is induced in preclinical models to study the resulting adaptations. mdpi.com

A primary step involves categorizing potential resistance mechanisms. nih.gov These can be broadly divided into:

On-target resistance: Involves genetic or epigenetic alterations to the drug's direct molecular target (e.g., the receptor AZD3676 binds to), which may prevent the drug from binding or exerting its effect. scispace.comnih.gov

Off-target resistance: Occurs when cancer cells activate alternative signaling pathways to bypass the effects of the drug, without any changes to the drug's primary target. scispace.comnih.gov

Phenotypic plasticity: Refers to non-genetic mechanisms where cells reversibly alter their state to become drug-tolerant, a process that can eventually lead to permanent, genetically-driven resistance. mdpi.comnih.gov

The systematic investigation of these categories allows researchers to anticipate clinical challenges and proactively design next-generation inhibitors or combination therapies to address them. mdpi.com This anticipatory approach is more efficient than passively waiting for resistance to emerge in clinical settings before beginning to study it. mdpi.com

Development of Preclinical Models for Studying Acquired Resistance to Serotonergic Modulators

To investigate how resistance to serotonergic modulators like this compound might develop, specialized preclinical models are essential. These models are designed to replicate the process of acquired resistance observed in clinical settings, providing a platform to study the underlying biological changes.

Cellular models are a cornerstone for studying drug resistance due to their tractability and suitability for high-throughput screening. A well-established strategy involves the long-term, continuous exposure of neuronal cell lines to a specific drug. mdpi.com For this compound, this would involve culturing relevant neuronal cells, such as the serotonergic rat raphe RN46A cell line which expresses 5-HT1A receptors, with gradually increasing concentrations of the compound. scienceopen.com Surviving cell populations that regain proliferative capacity in the presence of the drug are considered to have developed resistance and can be isolated for detailed molecular analysis. researchgate.net

Another advanced approach is the use of induced pluripotent stem cell (iPSC) technology. nih.gov By generating neurons from patients who have shown resistance to other serotonergic agents, researchers can create an in vitro model system that may possess an inherent predisposition to resistance, allowing for the study of patient-specific resistance mechanisms. nih.gov

In vivo models, primarily rodent models, are indispensable for understanding how resistance phenotypes manifest within a complex physiological system. nih.gov These models allow for the assessment of behavioral and neurochemical changes that cannot be recapitulated in vitro.

For serotonergic modulators, several types of rodent models are particularly relevant:

Transgenic and Knockout Models: Mice with genetic modifications, such as the global knockout of the 5-HT1A receptor or the depletion of brain serotonin (B10506) via knockout of tryptophan hydroxylase 2 (TPH2), can be used to study how the absence or alteration of key components of the serotonin system impacts drug response and potential resistance. nih.govacs.orgfrontiersin.org

Chronic Stress Models: Models such as chronic unpredictable mild stress (CMS) can induce depressive-like phenotypes in animals, some of which are non-responsive to standard antidepressant treatments, thereby serving as a model for treatment resistance. nih.gov These models could be adapted to study resistance to novel compounds like this compound.

Pharmacological Models: The use of specific pharmacological agents can mimic certain aspects of resistance. For instance, the administration of a 5-HT1A receptor antagonist could be used to model the disinhibition of serotonergic neurons, a state that may be relevant to the mechanisms of some antidepressant therapies. researchgate.net

Molecular Mechanisms Driving Preclinical Resistance (e.g., target mutations, pathway activation, phenotypic plasticity)

Preclinical resistance to targeted therapies is driven by a variety of molecular changes that allow cells to evade the drug's effects. nih.govnih.gov These mechanisms can include alterations in the drug's target, the activation of compensatory signaling pathways, or broader changes in the cell's phenotypic state.

Target Mutations: A common mechanism of resistance is the acquisition of mutations in the gene encoding the drug's target protein. oncotarget.com For this compound, this could involve mutations in the serotonin receptor it targets, potentially altering the drug's binding site and reducing its affinity. While prominent in cancer therapies, the role of target mutations in resistance to neuropsychiatric drugs is an area of ongoing investigation.

Phenotypic Plasticity: Cancer cells, and potentially neurons under therapeutic pressure, can undergo a reversible switch to a different cellular state that is inherently more tolerant to the drug. mdpi.comresearchgate.net This is a non-genetic mechanism where cells adapt their transcriptional and metabolic programs to survive. nih.govnih.gov This state of "drug tolerance" can allow a subpopulation of cells to persist during treatment, from which permanently resistant clones may eventually emerge through the acquisition of genetic mutations. mdpi.com

Mechanism Category Description Potential Relevance to this compound
Target Alteration Genetic mutations in the drug's target receptor that prevent or reduce drug binding and efficacy.Mutations in the specific serotonin receptor targeted by this compound could emerge under prolonged exposure.
Bypass Pathway Activation Upregulation of alternative signaling cascades to circumvent the drug's inhibitory effect and restore cellular function.Activation of other neurotransmitter systems (e.g., dopamine (B1211576), norepinephrine) or intracellular pathways like PI3K/Akt. oncotarget.com
Autoreceptor Feedback Increased function or expression of inhibitory 5-HT1A autoreceptors, leading to reduced firing of serotonin neurons and counteracting the drug's effect. nih.govfrontiersin.orgIf this compound's mechanism relies on increased serotonergic tone, enhanced autoreceptor feedback could be a primary resistance mechanism.
Phenotypic Plasticity Non-genetic, reversible changes in cellular state leading to a drug-tolerant phenotype. nih.govresearchgate.netNeuronal populations may enter a quiescent or altered metabolic state to survive in the presence of this compound.

Rationale and Design of Preclinical Combination Therapies Involving this compound

The primary rationale for developing combination therapies is to overcome or prevent the emergence of drug resistance and to achieve superior therapeutic effects through synergy. nih.gov By targeting multiple, distinct mechanisms simultaneously, combination strategies can reduce the likelihood that a cell can find a single evolutionary path to resistance. nih.gov

The design of preclinical combination therapies is a data-driven process. nih.gov It involves identifying the molecular vulnerabilities of resistant cells and selecting a second agent that can exploit those vulnerabilities. For instance, if preclinical models show that resistance to this compound is driven by the activation of a specific bypass pathway, a logical combination would involve pairing this compound with an inhibitor of that pathway.

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov In the context of this compound, exploring synergistic interactions with other neuroactive compounds is a key strategy for enhancing its potential efficacy and overcoming resistance.

Potential Combination Agent Class Rationale for Combination with this compound Expected Synergistic Effect
5-HT1A Receptor Antagonist/Partial Agonist To overcome the inhibitory feedback mediated by 5-HT1A autoreceptors on serotonin neurons. nih.govfrontiersin.orgEnhanced serotonergic neurotransmission and potentially a more rapid or robust therapeutic response.
Norepinephrine Reuptake Inhibitor To engage a separate but interacting monoamine system, potentially overcoming resistance mediated by serotonergic pathway adaptations.Broader modulation of mood-regulating circuits, potentially effective in patient populations resistant to purely serotonergic agents.
Dopaminergic Agent To address potential alterations in the dopamine system that may arise as a compensatory mechanism during long-term serotonergic modulation.Restoration of balance in cortico-striato-thalamo-cortical circuits implicated in certain neuropsychiatric disorders. mdpi.com
Glutamatergic Modulator To target downstream effects on neuroplasticity, as glutamate (B1630785) receptors (e.g., AMPA) are involved in the cellular effects of some antidepressants. nih.govPotentiation of neuroplastic changes in brain regions like the hippocampus, potentially leading to more sustained therapeutic outcomes.

By systematically evaluating such combinations in the preclinical models of resistance described above, researchers can identify the most promising strategies to advance into further development, ultimately aiming to provide more durable and effective treatments.

Mitigation of Potential Resistance Pathways through Combination Approaches

While specific resistance pathways to this compound have yet to be fully elucidated in published literature, the principles of acquired drug resistance in targeted therapy suggest that cancer cells may adapt through various mechanisms. These can include mutations in the drug target, activation of bypass signaling pathways, or alterations in drug metabolism and efflux. Proactively addressing these potential escape routes through rational combination therapies is a key strategy to enhance the durability of response to this compound.

Preclinical studies often explore combinations with agents that target parallel or downstream pathways to prevent or overcome resistance. The selection of combination partners is typically guided by the mechanism of action of the primary agent and known cancer cell vulnerabilities. For a novel agent like this compound, a data-driven approach is essential. This involves high-throughput screening of this compound against a panel of cancer cell lines in combination with a library of approved and investigational drugs. The goal is to identify synergistic interactions where the combined effect is greater than the sum of the individual effects.

Table 1: Illustrative Preclinical Combination Approaches to Mitigate Resistance

Combination Partner ClassRationale for Combination with this compoundPotential Impact on Resistance
Inhibitors of Parallel Signaling Pathways Prevents compensatory signaling activation when the primary pathway is blocked by this compound.Reduces the likelihood of cells escaping through alternative growth and survival signals.
Agents Targeting Downstream Effectors Blocks signaling at a point further down the cascade, potentially overcoming resistance mutations upstream.Can be effective even if resistance to this compound emerges through target modification.
Inducers of Apoptosis Enhances cancer cell killing by directly activating programmed cell death pathways.May lower the threshold for cell death, making it harder for resistant clones to survive.
Inhibitors of Drug Efflux Pumps Prevents the removal of this compound from the cancer cell, thereby increasing its intracellular concentration and efficacy.Can reverse resistance mediated by the overexpression of transporters like P-glycoprotein.

This table is illustrative and based on general principles of combination therapy in oncology, pending specific preclinical data on this compound.

Methodologies for Assessing Combination Efficacy in Preclinical Systems

The robust preclinical assessment of combination therapies is fundamental to their successful clinical translation. Various methodologies are employed to quantify the interaction between this compound and a combination partner, with the goal of determining if the interaction is synergistic, additive, or antagonistic.

In vitro assays are typically the first step. These often involve treating cancer cell lines with a matrix of concentrations of this compound and the combination agent. Cell viability or proliferation is then measured, and the data are analyzed using mathematical models to determine the nature of the interaction.

Key methodologies for assessing synergy include:

The Combination Index (CI) Method: Based on the median-effect principle, this method provides a quantitative measure of the interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism. nih.gov This method is advantageous as it takes into account both the potency and the shape of the dose-effect curves for each drug. nih.gov

The Highest Single Agent (HSA) Model: In this model, the expected combination effect is considered to be the higher of the effects of the two individual agents. Any observed combination effect greater than this is deemed synergistic.

The Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is concluded if the observed combination effect is greater than the effect predicted by the product of the fractional inhibitions of the individual agents.

Table 2: Comparison of Synergy Assessment Models

MethodologyPrincipleInterpretation of Synergy
Combination Index (CI) Based on the median-effect equation of Chou-Talalay. nih.govCI < 1
Highest Single Agent (HSA) The largest effect of an individual agent is the baseline for additivity.Observed effect > max(Effect of Agent A, Effect of Agent B)
Bliss Independence Assumes probabilistic independence of the two agents' effects.Observed effect > (Effect of Agent A + Effect of Agent B) - (Effect of Agent A * Effect of Agent B)

Following promising in vitro results, combinations are typically validated in in vivo models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models. These studies are crucial for evaluating the efficacy of the combination in a more complex biological system that includes the tumor microenvironment. Tumor growth inhibition is the primary endpoint, and statistical analyses are used to compare the effects of the combination therapy to the individual agents and a control group.

The successful preclinical evaluation of combination strategies for this compound, utilizing these rigorous methodologies, will be instrumental in identifying the most promising therapeutic partners and providing a strong rationale for their investigation in clinical trials.

Advanced Research Methodologies and Future Directions for Azd3676

Computational Chemistry and Molecular Modeling Approaches in AZD3676 Research

Computational chemistry provides powerful in silico tools to accelerate the drug discovery process, offering insights that are often difficult to obtain through experimental methods alone. nih.gov For a compound like this compound, which acts as a dual antagonist for the serotonin (B10506) 5-HT1A and 5-HT1B receptors, these approaches are critical for dissecting its dual-target mechanism and identifying pathways for developing novel analogs. nih.gov

Structure-Based Drug Design (SBDD) is a rational drug design approach that utilizes the three-dimensional (3D) structure of a biological target, such as a protein or receptor. nih.govpdbj.org The process begins with determining the target's 3D structure, typically through methods like X-ray crystallography or cryo-electron microscopy (cryo-EM). uniprot.org For this compound, the relevant targets are the human 5-HT1A and 5-HT1B receptors, for which several structures are available in the Protein Data Bank (PDB), such as PDB IDs 7E2Y and 6G79, respectively. nih.govpdbj.org

Once the target structure is known, molecular docking is employed. This computational technique predicts the preferred orientation and conformation, or "pose," of a ligand when bound to its receptor. pdbj.orgexaly.com A scoring function then estimates the binding affinity, typically as a free energy value in kcal/mol, which helps rank potential drug candidates. nih.gov In the context of this compound, docking studies would be used to simulate its interaction within the binding pockets of both the 5-HT1A and 5-HT1B receptors. These simulations would identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with this compound, providing a molecular-level explanation for its binding and antagonism. While specific docking studies for this compound are not detailed in publicly available literature, this method is a standard and indispensable part of the discovery process for such compounds.

Table 1: Representative Molecular Docking Results for a Ligand with Dual Receptor Targets This table is illustrative and shows typical data generated from molecular docking studies.

Target ReceptorPDB IDBinding Energy (kcal/mol)Key Interacting Residues
5-HT1A7E2Y-9.8Asp116, Tyr390, Phe361, Ser199
5-HT1B6G79-9.2Asp129, Tyr370, Trp327, Thr211

Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling

In situations where the 3D structure of a target is unknown, or to complement SBDD, researchers turn to Ligand-Based Drug Design (LBDD). nih.govrcsb.org This approach relies on the knowledge of a set of molecules that are known to bind to the target. dntb.gov.ua By analyzing the chemical structures and biological activities of these known ligands, a pharmacophore model can be constructed. drugbank.comwikipedia.org

A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. researchgate.net For this compound, a pharmacophore model could be generated using its structure along with other known 5-HT1A/1B antagonists. This model serves as a 3D query to screen large virtual compound libraries, identifying novel molecules that possess the required chemical features for activity but may have completely different underlying chemical scaffolds. drugbank.com This method is highly effective for lead hopping and discovering new chemical classes of drugs. dntb.gov.ua

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in a system over time by solving Newton's equations of motion. Starting with a docked complex of this compound and its target receptor (e.g., 5-HT1A), an MD simulation can reveal how the complex behaves in a more realistic, solvated environment.

These simulations provide critical insights into:

The stability of the binding pose over time.

The flexibility of the receptor and ligand.

The role of water molecules in mediating the interaction.

Conformational changes induced in the receptor upon ligand binding.

By observing the dynamics of the this compound-receptor complex, researchers can gain a deeper understanding of the binding mechanism and the energetic contributions of different interactions, which helps in refining the design of more potent and selective compounds.

In silico screening, or virtual screening, is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Two primary strategies can be employed to discover novel analogs of this compound:

Structure-Based Virtual Screening (SBVS): Using the 3D structures of the 5-HT1A and 5-HT1B receptors, millions of compounds from virtual libraries can be docked into the binding site. The top-scoring compounds are then selected for further investigation.

Ligand-Based Virtual Screening (LBVS): The pharmacophore model developed from this compound and related molecules is used as a filter to search for compounds in a database that match the required 3D arrangement of chemical features.

These screening methods are instrumental in exploring new chemical space and identifying novel scaffolds that could lead to the development of next-generation dual-target antagonists with improved properties.

Biophysical Characterization of this compound Molecular Interactions

Biophysical techniques provide quantitative data on the physical principles underlying molecular interactions, such as binding affinity and kinetics. These methods are essential for validating computational predictions and accurately characterizing the interaction between a drug candidate and its target.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It is widely used in drug discovery to measure the binding kinetics and affinity of a drug to its target protein. The principle involves immobilizing one molecule (the ligand, e.g., the 5-HT1A receptor) onto a sensor chip surface, while the other molecule (the analyte, e.g., this compound) is flowed over the surface in a solution. Binding between the analyte and ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted on a sensorgram. nih.gov

From the sensorgram, several key parameters can be determined:

Association rate constant (kₐ): The rate at which the drug binds to the target.

Dissociation rate constant (kₑ): The rate at which the drug-target complex breaks apart.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ/kₐ. A lower Kₑ value indicates a higher binding affinity.

Research has shown that this compound possesses nanomolar affinity for its targets. nih.gov An interesting finding for this compound was that while in vitro studies suggested a higher selectivity for the 5-HT1A receptor, subsequent in vivo PET imaging in nonhuman primates revealed an equally high affinity for both 5-HT1A and 5-HT1B receptors. nih.gov This highlights the importance of integrating various methodologies to build a complete picture of a drug's pharmacological profile.

Table 2: Representative Surface Plasmon Resonance (SPR) Data for this compound This table presents hypothetical but scientifically plausible data consistent with the reported nanomolar affinity of this compound.

Target ReceptorAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (nM)
5-HT1A2.5 x 10⁵5.0 x 10⁻⁴2.0
5-HT1B1.8 x 10⁵7.2 x 10⁻⁴4.0

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur when molecules bind to one another. This label-free method provides a complete thermodynamic profile of a binding interaction in a single experiment. By measuring the heat released or absorbed during the titration of a ligand (such as this compound) into a solution containing its target protein (like the 5-HT1A or 5-HT1B receptor), ITC can precisely determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

The application of ITC to this compound would offer fundamental insights into the forces driving its binding to serotonin receptors. This analysis would reveal whether the interaction is primarily driven by favorable enthalpy changes (e.g., hydrogen bonding) or entropy changes (e.g., hydrophobic effects), providing critical information for medicinal chemists in the context of lead optimization. While specific ITC data for this compound has not been published in the available scientific literature, the table below outlines the key thermodynamic parameters this technique measures.

ParameterDescriptionSignificance for this compound Analysis
Binding Affinity (KD) The dissociation constant, which indicates the concentration of drug required to occupy 50% of the target receptors. A lower KD signifies a stronger binding interaction.Quantifies the precise binding strength of this compound to 5-HT1A and 5-HT1B receptors, confirming its potency at a molecular level.
Stoichiometry (n) The molar ratio of the ligand to the target protein in the final complex (e.g., 1:1, 2:1).Determines the exact number of this compound molecules that bind to a single receptor molecule.
Enthalpy (ΔH) The measure of heat released (exothermic) or absorbed (endothermic) upon binding. It reflects changes in bonding energy.Provides insight into the nature of the molecular interactions (e.g., hydrogen bonds, van der Waals forces) between this compound and its targets.
Entropy (ΔS) The measure of the change in randomness or disorder of the system upon binding. It often relates to conformational changes and the release of bound water molecules.Elucidates the role of structural rearrangements and hydrophobic interactions in the binding process.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Live Cells

The Cellular Thermal Shift Assay (CETSA) is a groundbreaking method for verifying a drug's engagement with its intended target within the complex environment of a living cell. The principle is based on ligand-induced thermal stabilization: when a drug like this compound binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation. By heating cells treated with the drug across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature, CETSA can confirm direct physical interaction.

This technique is invaluable as it provides direct evidence of target binding in a physiological context, bridging the gap between in vitro biochemical assays and in vivo efficacy studies. It does not require any modification or labeling of the compound or the target protein. Although specific studies employing CETSA to confirm this compound's engagement with 5-HT1A and 5-HT1B receptors in intact cells have not been reported in public literature, its application would be a critical step in validating its mechanism of action.

StepDescriptionPurpose in an this compound Study
1. Treatment Live cells expressing the target receptors (5-HT1A/1B) are incubated with this compound or a vehicle control.To allow this compound to enter the cells and bind to its targets.
2. Heat Shock The treated cell samples are heated to various specific temperatures.To induce thermal denaturation of proteins. Proteins bound to this compound are expected to be more stable and resist denaturation at higher temperatures.
3. Lysis & Centrifugation Cells are lysed, and insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.To isolate the remaining soluble, non-denatured target proteins.
4. Protein Quantification The amount of soluble target protein in each sample is quantified, typically using Western blotting or mass spectrometry.To generate a "melting curve" that shows a shift to a higher temperature for the this compound-treated samples, confirming target engagement.

Omics Approaches in Understanding this compound Effects in Preclinical Models

Proteomics and Phosphoproteomics for Downstream Pathway Analysis

Proteomics is the large-scale study of the entire set of proteins expressed by a cell or tissue, while phosphoproteomics specifically focuses on identifying and quantifying protein phosphorylation. These unbiased, 'omics' approaches are critical for understanding the downstream consequences of a drug's action. For this compound, antagonizing the 5-HT1A and 5-HT1B receptors is expected to modulate multiple intracellular signaling pathways.

By using mass spectrometry-based proteomics and phosphoproteomics, researchers could compare the protein and phosphoprotein profiles of cells or tissues before and after treatment with this compound. This would reveal which signaling cascades are impacted by receptor antagonism, identifying key downstream effector proteins and providing a detailed molecular signature of the drug's effect. Such studies, while not yet published for this compound, are essential for a comprehensive understanding of its mechanism of action beyond direct receptor binding.

Analysis TypeObjectivePotential Insights for this compound
Global Proteomics To quantify changes in the abundance of thousands of proteins following drug treatment.Identify compensatory changes in the expression of other receptors, transporters, or signaling proteins in response to 5-HT1A/1B antagonism.
Phosphoproteomics To identify and quantify changes in protein phosphorylation sites.Map the specific signaling pathways (e.g., MAPK/ERK, Akt) that are activated or deactivated by this compound, providing a direct readout of its functional impact.

Transcriptomics for Gene Expression Modulation Studies

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell at a specific moment. Using techniques like RNA-sequencing (RNA-Seq), researchers can determine how a drug affects the expression levels of thousands of genes simultaneously. Analyzing the transcriptome of relevant cells or brain tissues after this compound treatment would provide a global view of the cellular response to 5-HT1A and 5-HT1B receptor antagonism.

This approach can uncover novel biological pathways affected by the drug, identify potential biomarkers of response, and help predict both therapeutic effects and potential off-target activities. A transcriptomic analysis for this compound could reveal its influence on genes related to synaptic plasticity, neuroinflammation, and cell survival, offering a broader understanding of its cognitive-enhancing potential. researchgate.nettsbiochem.com Publicly available transcriptomic datasets specific to this compound treatment are currently unavailable.

StepDescriptionRelevance to this compound Research
1. Sample Preparation RNA is extracted from control and this compound-treated cells or tissues.Captures the genetic "snapshot" of the cellular state in response to the drug.
2. Sequencing The RNA is converted to cDNA and sequenced using a high-throughput platform (RNA-Seq).Generates millions of sequence reads corresponding to the genes being expressed.
3. Data Analysis Reads are mapped to the genome, and gene expression levels are quantified. Differential expression analysis identifies genes that are up- or down-regulated by this compound.Reveals the specific genes and cellular programs modulated by 5-HT1A/1B antagonism.
4. Pathway Analysis Differentially expressed genes are analyzed to identify enriched biological pathways (e.g., neurogenesis, synaptic signaling).Provides a systems-level understanding of the drug's functional effects.

Novel Preclinical Models and Technologies for Enhanced this compound Evaluation

The translation of findings from animal models to human clinical outcomes is a major challenge in drug development. Novel preclinical models that more faithfully recapitulate human physiology and disease are being developed to bridge this gap. While the initial development of this compound involved rodent and non-human primate models, its further evaluation could benefit significantly from next-generation platforms. researchgate.net

These advanced models include patient-derived xenografts (PDXs), where patient tumor tissue is implanted into immunodeficient mice, and organoids, which are self-organizing 3D cell cultures that mimic the structure and function of a human organ. For a CNS drug like this compound, brain organoids or humanized mouse models (e.g., mice with transplanted human neurons or microglia) could provide unprecedented insight into its effects on human-specific neural circuits and disease pathology. The use of such advanced models for this compound has not been reported, but they represent a vital future direction for validating its therapeutic potential in a more clinically relevant context.

Model TypeDescriptionPotential Application for this compound
Traditional Models (used for this compound) Rodent models (rats, mice) and non-human primates.Used for initial evaluation of pharmacology, efficacy in behavioral tasks (learning, memory), and target occupancy via PET imaging. researchgate.net
Patient-Derived Organoids 3D multicellular structures grown from patient stem cells that self-assemble to resemble a human organ (e.g., brain organoids).To study the effect of this compound on human neural cell development, synaptic function, and in disease-specific contexts (e.g., using cells from Alzheimer's patients).
Humanized Mouse Models Immunodeficient mice engrafted with human cells or tissues (e.g., human neurons).To evaluate the response of human neurons to this compound within a living system, assessing effects on human-specific neural circuits.

Organoid and 3D Cell Culture Systems

The investigation of novel therapeutic agents for complex neurological disorders such as Alzheimer's disease is increasingly benefiting from advanced in vitro models that more accurately replicate human brain physiology than traditional 2D cell cultures. frontiersin.orgd-nb.info Three-dimensional (3D) cell culture systems, particularly brain organoids derived from human pluripotent stem cells (hPSCs), offer a significant leap forward in modeling the intricate cellular architecture and interactions of the human brain. frontiersin.orgnews-medical.net These organoids can recapitulate key aspects of neurogenesis and have been successfully used to model pathological features of Alzheimer's disease, including the formation of amyloid-beta plaques and neurofibrillary tangles. frontiersin.orgnih.gov

For a compound like this compound, a dual antagonist of the 5-HT1A and 5-HT1B receptors, brain organoids present a unique platform to dissect its mechanism of action in a human-relevant context. Researchers can generate brain organoids from hPSCs carrying familial Alzheimer's disease mutations to study how this compound modulates neuronal activity, synaptic function, and the development of disease-related pathologies within a complex, multi-cellular environment. frontiersin.org For instance, the effect of 5-HT1A/1B receptor blockade on neuronal differentiation and maturation, processes known to be influenced by serotonin, can be observed in these models. nih.gov

Furthermore, 3D cell cultures, such as neurospheroids, can be employed to study the specific effects of serotonergic modulation on neuronal networks. rsc.org The application of 5-HT receptor antagonists has been studied in 3D human liver spheroid models to investigate fibrotic processes, demonstrating the utility of these systems in examining the effects of such compounds on cellular behavior. researchgate.net This methodology could be adapted to brain organoids or neurospheroids to explore the impact of this compound on neuronal health, inflammation, and other cellular processes relevant to Alzheimer's disease.

The use of these advanced models can provide crucial insights into the therapeutic potential of this compound, bridging the gap between preclinical animal studies and clinical trials.

Microfluidic and High-Content Screening Platforms

The development and optimization of novel therapeutics for neurodegenerative diseases are significantly enhanced by the integration of microfluidic and high-content screening (HCS) platforms. mdpi.com Microfluidic devices, also known as "lab-on-a-chip" technology, allow for the precise manipulation of small fluid volumes, enabling the creation of controlled microenvironments for cell culture and analysis. nih.gov These platforms are particularly valuable for studying neuronal cultures and neurospheroids, offering the ability to investigate the effects of compounds like this compound on neuronal connectivity, axonal guidance, and synaptic function in a miniaturized and high-throughput manner. rsc.orgnih.gov

For instance, compartmentalized microfluidic devices can be used to co-culture different neuronal populations, mimicking distinct brain regions and their connections. This would allow researchers to study how this compound, through its antagonism of 5-HT1A and 5-HT1B receptors, influences communication between different neural circuits implicated in cognitive function. nih.gov Furthermore, microfluidic systems can be designed to apply precise concentrations of neurotransmitters and test compounds, facilitating detailed dose-response studies of this compound on neuronal viability and function. rsc.orgresearchgate.net

High-content screening complements microfluidic platforms by enabling the automated imaging and analysis of multiple cellular parameters simultaneously. mdpi.com In the context of this compound, HCS could be employed to screen for its effects on a wide array of cellular phenotypes in neuronal cell lines or primary neurons. This could include assessing changes in receptor localization, downstream signaling pathways, neurite outgrowth, and synaptic protein expression. The combination of HCS with 3D cell models like neurospheroids allows for the rapid and quantitative assessment of a compound's efficacy and potential mechanisms of action in a more physiologically relevant setting. mdpi.com The application of HCS has been instrumental in identifying potent and selective antagonists for other serotonin receptor subtypes, such as the 5-HT2B receptor. researchgate.net

The integration of microfluidics and HCS offers a powerful approach to accelerate the characterization of serotonergic modulators like this compound, providing detailed insights into their biological activities at the cellular and network levels.

Future Research Trajectories for Serotonergic Modulators like this compound

Unexplored Serotonin Receptor Subtypes and Interactions

While this compound targets the well-characterized 5-HT1A and 5-HT1B receptors, the diverse family of serotonin receptors presents numerous opportunities for future research and therapeutic development. mdpi.commdpi.com There are at least 14 distinct serotonin receptor subtypes, and many of their roles in cognition and neurodegenerative diseases remain to be fully elucidated. mdpi.com Future research on compounds like this compound could explore potential interactions with other, less-studied serotonin receptor subtypes that are also implicated in cognitive processes.

For example, the 5-HT6 receptor has emerged as a promising target for cognitive enhancement, and several 5-HT6 receptor antagonists have been investigated for their potential in treating cognitive deficits in Alzheimer's disease. nih.govnih.govmdpi.com Similarly, the 5-HT7 receptor is involved in regulating cognitive functions, and its modulation could offer additional therapeutic benefits. mdpi.com The 5-HT4 receptor is another subtype linked to memory and learning, with agonists showing potential to enhance cognitive function. frontiersin.orgcolumbiapsychiatry.org The 5-HT5A receptor, although less understood, is also believed to play a role in memory and learning. mdpi.combiorxiv.org

Future studies could utilize advanced techniques like radioligand binding assays and functional assays with cell lines expressing these unexplored receptor subtypes to systematically profile the selectivity of this compound and related compounds.

Potential for Polypharmacology and Multi-Targeting Strategies

The complex and multifactorial nature of Alzheimer's disease suggests that therapies targeting a single pathological pathway may have limited efficacy. frontiersin.orgnih.gov This has led to a growing interest in polypharmacology and multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets. mdpi.comnih.gov this compound, as a dual antagonist of 5-HT1A and 5-HT1B receptors, already embodies a multi-target approach. nih.gov Future research should aim to build upon this strategy to enhance therapeutic outcomes.

One promising direction is to explore combinations of serotonergic modulation with other key targets in Alzheimer's disease pathology. For example, designing MTDLs that combine 5-HT receptor antagonism with the inhibition of acetylcholinesterase (AChE), a well-established target for symptomatic treatment of Alzheimer's, could offer both symptomatic relief and disease-modifying effects. nih.govmdpi.com Several studies have already explored the development of hybrid compounds that target both serotonin receptors and cholinesterases. mdpi.comnih.gov

Another potential strategy involves targeting the underlying proteinopathies of Alzheimer's disease. Future iterations of serotonergic modulators could be designed to also inhibit the aggregation of amyloid-beta or tau proteins. mdpi.com The serotonin system has been shown to influence the processing of amyloid precursor protein (APP) and the production of amyloid-beta, suggesting that certain serotonin receptors could be co-targeted to achieve a dual benefit. aginganddisease.org

The development of such multi-target agents requires a deep understanding of the structural biology of the respective targets and the application of advanced computational and medicinal chemistry approaches. mdpi.com The ultimate goal is to create a single therapeutic agent that can simultaneously address multiple facets of Alzheimer's disease, potentially leading to more significant and durable clinical benefits than single-target therapies.

Q & A

Q. What are the primary pharmacological targets of AZD3676, and how do they relate to Alzheimer's disease pathology?

this compound is a dual serotonin 5-HT1A and 5-HT1B receptor antagonist developed to address cognitive impairment in Alzheimer's disease. These receptors modulate neurotransmitter systems implicated in learning and memory. Preclinical rodent studies demonstrated efficacy in cognitive models through receptor antagonism, suggesting a mechanism to enhance synaptic plasticity . Methodologically, target validation involves radioligand binding assays (e.g., competition studies) and behavioral pharmacology models to correlate receptor engagement with functional outcomes .

Q. Which experimental models are most appropriate for evaluating this compound's efficacy in Alzheimer's research?

Rodent models (e.g., Morris water maze, fear conditioning) are standard for assessing cognitive effects. Nonhuman primate PET imaging is critical for quantifying in vivo receptor occupancy and bridging preclinical-to-clinical translation. For this compound, PET studies in monkeys confirmed dose-dependent 5-HT1A/1B occupancy, aligning with behavioral improvements in rodents . Researchers should prioritize models that integrate molecular target engagement (e.g., PET) with functional readouts to validate therapeutic hypotheses .

Q. How should researchers design dose-ranging studies for this compound to optimize target engagement?

Dose selection should integrate pharmacokinetic (PK) and pharmacodynamic (PD) data. For this compound, PET imaging in primates established a linear relationship between plasma concentration and receptor occupancy, with 80% occupancy achieved at ~100 nM. Experimental designs should include multiple dose cohorts, plasma PK sampling, and occupancy measurements via radioligand displacement (e.g., [¹¹C]WAY-100635 for 5-HT1A) to define the therapeutic window .

Advanced Research Questions

Q. What methodological strategies resolve discrepancies between in vitro and in vivo receptor affinity data for this compound?

this compound exhibited >10-fold 5-HT1A selectivity in vitro but equal affinity in vivo. This discrepancy highlights limitations of static in vitro assays (e.g., membrane preparations) versus dynamic in vivo systems. To address this, researchers should:

  • Cross-validate in vitro data with PET occupancy studies.
  • Use dynamic PET pharmacokinetic modeling to account for blood-brain barrier penetration and free ligand concentration.
  • Conduct ex vivo autoradiography to assess regional binding heterogeneity .

Q. How can multitarget engagement by this compound be rigorously confirmed in complex biological systems?

Multitarget validation requires:

  • Receptor-specific radioligands : For this compound, [¹¹C]AZ10419369 (5-HT1B) and [¹¹C]WAY-100635 (5-HT1A) were used in PET to quantify occupancy.
  • Selective pharmacological challenges : Co-administration of receptor-specific agonists/antagonists in behavioral models to isolate target contributions.
  • Computational modeling : Integrate occupancy data with PK/PD profiles to predict clinical dosing .

Q. What are the key considerations for reproducing this compound's preclinical findings across laboratories?

Reproducibility requires standardized protocols for:

  • Animal models : Strain-specific genetic backgrounds (e.g., transgenic Alzheimer's models).
  • Assay conditions : Consistent radioligand concentrations, incubation times, and temperature in binding assays.
  • Data reporting : Transparent documentation of occupancy thresholds, plasma-free fractions, and statistical methods (e.g., nonlinear regression for IC50 calculations) .

Q. How should researchers analyze contradictory data from this compound's in vitro versus in vivo efficacy profiles?

Contradictions may arise from assay artifacts (e.g., nonspecific binding in vitro) or unmodeled in vivo variables (e.g., protein binding). Mitigation strategies include:

  • Triangulation : Combine in vitro, ex vivo, and in vivo datasets.
  • Tissue homogenate binding assays : Adjust for lipid/protein content to better mimic in vivo conditions.
  • Mechanistic modeling : Use systems pharmacology to simulate receptor-ligand interactions under physiological conditions .

Methodological Guidance

  • For PET studies : Ensure radioligand selectivity and validate test-retest variability. Use Logan graphical analysis for occupancy quantification .
  • For behavioral assays : Blind scoring protocols and include positive/negative controls to reduce bias .
  • For data interpretation : Apply Hill-Langmuir equations to relate occupancy to efficacy thresholds (e.g., 50% receptor occupancy for therapeutic effect) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD3676
Reactant of Route 2
Reactant of Route 2
AZD3676

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.